7-(2-Aminoethyl)theophylline
Overview
Description
7-(2-Aminoethyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of an aminoethyl group to theophylline enhances its pharmacological properties, making this compound a compound of interest in both medical and scientific research .
Mechanism of Action
Target of Action
7-(2-Aminoethyl)theophylline is a derivative of theophylline, a well-known bronchodilator . The primary targets of theophylline are phosphodiesterase enzymes and adenosine receptors . Theophylline also acts as a histone deacetylase activator . These targets play crucial roles in various physiological processes, including smooth muscle relaxation, bronchial dilation, cardiac stimulation, and central nervous system stimulation .
Mode of Action
Theophylline, and by extension this compound, interacts with its targets in several ways. It inhibits phosphodiesterase isoenzymes, which leads to an increase in cyclic AMP levels . This results in smooth muscle relaxation and bronchial dilation . Theophylline also blocks adenosine receptors, further contributing to bronchial dilation . Additionally, as a histone deacetylase activator, theophylline can influence gene expression .
Biochemical Pathways
Theophylline is metabolized in the body through several pathways. One pathway involves N-demethylation to 1- and 3-methylxanthines . These methylxanthines are further N-demethylated to xanthine . Theophylline and its derivatives can also be oxidized to form various methyluric acids .
Pharmacokinetics
Theophylline is rapidly and completely absorbed after oral administration . It has a volume of distribution of 0.3 to 0.7 L/kg and is primarily bound to albumin . Theophylline is metabolized in the liver, and about 10% to 50% is excreted unchanged in the urine . Factors such as body weight, age, smoking status, and certain diseases can influence theophylline clearance .
Result of Action
The primary result of theophylline’s action is bronchodilation, which helps manage symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction . By relaxing the smooth muscles in the bronchi, theophylline improves airflow and reduces shortness of breath .
Action Environment
The action of theophylline can be influenced by various environmental factors. For instance, the presence of other compounds in the body can affect theophylline’s metabolism and clearance . Additionally, the degradation of theophylline can be affected by natural environmental factors, as suggested by a study on the oxidative degradation of theophylline in river water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Aminoethyl)theophylline typically involves the reaction of theophylline with ethylenediamine. The reaction is carried out under controlled conditions to ensure the proper attachment of the aminoethyl group to the theophylline molecule. The process generally involves the following steps:
Starting Materials: Theophylline and ethylenediamine.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of theophylline and ethylenediamine are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Aminoethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aminoethyl group, leading to different functional derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted theophylline derivatives, which can have different pharmacological properties .
Scientific Research Applications
7-(2-Aminoethyl)theophylline has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other pharmacologically active compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in respiratory diseases, cardiovascular conditions, and neurological disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Theophylline: A methylxanthine used for its bronchodilator effects.
Aminophylline: A combination of theophylline and ethylenediamine, used for similar therapeutic purposes.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system
Uniqueness: 7-(2-Aminoethyl)theophylline is unique due to its enhanced pharmacological properties compared to theophylline. The addition of the aminoethyl group provides additional therapeutic benefits, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-(2-aminoethyl)-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQHTZFMFGXDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188711 | |
Record name | 1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35206-02-1 | |
Record name | 7-(2-Aminoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35206-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoethyl theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035206021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(2-Aminoethyl)theophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-(2-Aminoethyl)theophylline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8WQD8A7TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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